3-iodo-4-methylbenzene-1-sulfonyl chloride
Overview
Description
3-iodo-4-methylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C7H6ClIO2S and a molecular weight of 316.55 g/mol . It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the third position, a methyl group at the fourth position, and a sulfonyl chloride group at the first position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4-methylbenzene-1-sulfonyl chloride typically involves the following steps:
Iodination: The starting material, 4-methylbenzenesulfonyl chloride, undergoes iodination using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. This step introduces the iodine atom at the third position of the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-iodo-4-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvent (ethanol, tetrahydrofuran), temperature (0-25°C).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (water, acetic acid), temperature (25-100°C).
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Reduced Derivatives: Formed from the reduction of the iodine atom.
Carboxylic Acid Derivatives: Formed from the oxidation of the methyl group.
Scientific Research Applications
3-iodo-4-methylbenzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemical Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biological Studies: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.
Medicinal Chemistry: Utilized in the development of potential drug candidates by introducing sulfonyl chloride functionality into bioactive molecules.
Material Science: Applied in the preparation of functionalized materials with specific properties for use in sensors, catalysts, and electronic devices.
Mechanism of Action
The mechanism of action of 3-iodo-4-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The iodine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution:
Comparison with Similar Compounds
4-methylbenzenesulfonyl chloride: Lacks the iodine atom at the third position.
3-iodobenzenesulfonyl chloride: Lacks the methyl group at the fourth position.
4-iodobenzenesulfonyl chloride: Lacks the methyl group and has the iodine atom at the fourth position instead of the third.
Uniqueness: 3-iodo-4-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the iodine atom and the methyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents allows for specific chemical transformations and applications that are not possible with the similar compounds .
Properties
IUPAC Name |
3-iodo-4-methylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXWBLNNMZWGDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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